REACTION_CXSMILES
|
CCCC(O[C:7]([C:9]1[CH:14]=[CH:13][C:12]2[CH:15]=[C:16]([O:19][CH3:20])[CH:17]=[CH:18][C:11]=2[CH:10]=1)=O)=O.[C:21]1([CH:28]=[CH:27][CH:26]=[C:24]([OH:25])[CH:23]=1)[OH:22].P(Cl)(Cl)(Cl)=[O:30].[CH:34]1[CH:39]=CC=CC=1>>[OH:22][C:21]1[CH:23]=[C:24]2[C:26]([C:7]([C:9]3[CH:14]=[CH:13][C:12]4[C:11](=[CH:18][CH:17]=[C:16]([O:19][CH3:20])[CH:15]=4)[CH:10]=3)=[CH:39][C:34](=[O:30])[O:25]2)=[CH:27][CH:28]=1
|
Name
|
|
Quantity
|
36 g
|
Type
|
reactant
|
Smiles
|
CCCC(=O)OC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC
|
Name
|
|
Quantity
|
14.6 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
Name
|
|
Quantity
|
32 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to give the crude product as a red solid
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C2C(=CC(OC2=C1)=O)C1=CC2=CC=C(C=C2C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.9 g | |
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |